Methyl 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxylate
Description
Methyl 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxylate (CAS: 1289082-52-5) is a heterocyclic compound with the molecular formula C₉H₉N₃O₂ and a molecular weight of 191.19 g/mol . It features a tetrahydroimidazo[1,2-a]pyrazine core substituted with a methyl group at position 2 and a methyl ester at position 6. This compound is typically stored as a powder at 4°C to ensure stability . Its structural complexity and functional groups make it a valuable intermediate in medicinal chemistry, particularly for developing kinase inhibitors and G-protein-coupled receptor (GPCR) modulators .
Properties
Molecular Formula |
C9H13N3O2 |
|---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
methyl 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxylate |
InChI |
InChI=1S/C9H13N3O2/c1-6-5-12-4-3-10-7(8(12)11-6)9(13)14-2/h5,7,10H,3-4H2,1-2H3 |
InChI Key |
NDSAJOOMSJWOKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2CCNC(C2=N1)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Condensation and Cyclization
The synthesis begins with 2-aminopyrazine derivatives, which undergo condensation with α-haloketones or aldehydes to form the imidazole ring. For example:
Hydrogenation and Methylation
The unsaturated imidazo[1,2-a]pyrazine is hydrogenated using palladium on carbon (Pd/C) under hydrogen gas (H₂) at ambient temperature to saturate the pyrazine ring. Subsequent methylation at the 2-position employs iodomethane (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃) in dichloromethane (DCM).
Table 1: Key Reaction Parameters for Hydrogenation and Methylation
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Hydrogenation | 10% Pd/C, H₂ (1 atm), EtOH, 25°C, 12h | 85 | |
| Methylation | CH₃I, K₂CO₃, DCM, 0°C → RT, 6h | 78 |
Catalytic Carbonylation Approaches
Advanced methods leverage transition metal catalysts to introduce the carboxylate ester group directly.
Cobalt-Catalyzed Carbonylation
A patent-described protocol involves halogenated intermediates subjected to carbon monoxide (CO) in the presence of dicobalt octacarbonyl (Co₂(CO)₈):
Table 2: Optimization of Carbonylation Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst loading | 5 mol% Co₂(CO)₈ | Maximizes to 72% |
| Temperature | 65°C | Prevents decarboxylation |
| Solvent | Methanol | Enhances CO solubility |
One-Pot Condensation-Reduction Strategies
Recent innovations focus on streamlining synthesis into a single reaction vessel to improve efficiency.
Tandem Imine Formation and Reduction
A one-pot method combines:
-
Imine formation : Reacting 2-aminopyrazine with levulinic acid in acetic acid at 80°C.
-
In situ reduction : Adding sodium borohydride (NaBH₄) to reduce the imine and cyclize the tetrahydro-pyrazine ring.
This approach reduces purification steps and achieves an overall yield of 68%, comparable to multi-step methods.
Industrial-Scale Production and Green Chemistry
Scaling up synthesis requires addressing solvent waste, catalyst recovery, and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methyl group or the ester moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Recent studies have highlighted the antitumor properties of compounds related to methyl 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine derivatives. For example, research has demonstrated that certain derivatives exhibit selective cytotoxicity against various cancer cell lines while showing minimal toxicity to normal cells. This selectivity is crucial in developing targeted cancer therapies.
| Compound | Cell Line Tested | GI50 (µM) | Toxicity (Non-Tumor Cells) |
|---|---|---|---|
| Compound A | AGS (Gastric) | ≤ 11 | Low |
| Compound B | CaCo-2 (Colorectal) | ≤ 11 | Low |
| Compound C | MCF7 (Breast) | ≤ 15 | Moderate |
Mechanism of Action
The mechanism underlying the antitumor effects often involves apoptosis induction and cell cycle arrest. Studies utilizing flow cytometry have shown that these compounds can significantly alter the cell cycle phases in tumor cells, leading to increased apoptosis rates.
Neuropharmacology
Research indicates that methyl 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine derivatives may have neuroprotective effects. These compounds are being investigated for their potential use in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.
Neuroprotective Mechanisms
- Anti-inflammatory Effects : Compounds have been shown to reduce neuroinflammation in cellular models.
- Antioxidant Activity : The ability to scavenge free radicals contributes to their protective effects on neuronal cells.
Synthetic Applications
Methyl 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine derivatives are valuable intermediates in organic synthesis. They can be utilized to synthesize more complex molecules through various reactions such as:
- Buchwald-Hartwig Coupling : This method allows for the formation of C-N bonds crucial for creating diverse pharmacophores.
- Cyclization Reactions : These reactions can yield novel heterocyclic compounds with potential biological activities.
Case Study 1: Antitumor Efficacy
A study published in Molecules evaluated a series of methylated imidazo[1,2-a]pyrazine derivatives against multiple tumor cell lines. The results indicated that specific structural modifications led to enhanced potency and selectivity against cancer cells while maintaining low toxicity to normal cells .
Case Study 2: Neuroprotective Properties
In another investigation focusing on neuropharmacological applications, derivatives of methyl 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine were tested for their ability to protect neuronal cells from oxidative stress-induced damage. The findings suggested a significant reduction in cell death rates compared to controls .
Mechanism of Action
The mechanism of action of methyl 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxylate involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Ester Variations
Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate (CAS: 91476-82-3)
- Molecular Formula : C₉H₁₃N₃O₂
- Molecular Weight : 195.22 g/mol .
- Key Differences : The ester group is at position 2 instead of 8, and the ethyl ester increases hydrophobicity compared to the methyl ester in the target compound. This positional isomer has been studied for its role in antibacterial hydrazone derivatives .
Methyl 8-chloroimidazo[1,2-a]pyrazine-2-carboxylate (CAS: 1206981-34-1)
Core Modifications and Functional Group Variations
3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-6-carboxylic Acid (CAS: 144888-66-4)
- Molecular Formula : C₈H₁₁N₃O₂
- Molecular Weight : 181.19 g/mol .
- This derivative is less cell-permeable than ester-containing analogs but may exhibit stronger target affinity .
BIM-46174 (Gαq Protein Inhibitor)
- Structure : A dimeric tetrahydroimidazo[1,2-a]pyrazine derivative with a cyclohexylmethyl substituent.
Physicochemical and Pharmacokinetic Properties
Molecular Weight and Solubility
Salt Forms and Stability
- Hydrochloride/Hydrobromide Salts: Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride (CAS: 1883347-31-6) and related salts improve aqueous solubility for in vivo studies .
Antibacterial Activity
- Hydrazone derivatives of ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus, attributed to the hydrazone moiety’s ability to disrupt bacterial membranes . The target compound’s ester group may act as a prodrug, requiring hydrolysis to a carboxylic acid for activity .
GPCR and Kinase Modulation
Biological Activity
Methyl 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxylate is a compound of interest due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity based on current research findings.
Structural Characteristics
This compound features a bicyclic system consisting of an imidazole and pyrazine ring. The presence of a methyl group at the second position of the imidazole ring is significant as it influences the compound's chemical properties and biological activities. The molecular formula is with a molecular weight of approximately 196.22 g/mol .
Antiproliferative Effects
Recent studies have demonstrated that compounds similar to this compound exhibit notable antiproliferative effects against various cancer cell lines. For instance, in a study involving derivatives of this compound, significant cytotoxic effects were observed against human cervix carcinoma (HeLa) and ovarian carcinoma (A2780) cells. The most active derivative induced mitochondrial membrane depolarization and increased reactive oxygen species (ROS) production in treated cells .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| R-5a | A2780 | 5.4 |
| S-5a | A2780 | 17.2 |
| R-3a | HeLa | 10.0 |
| S-3a | HeLa | 12.5 |
The data indicates that stereochemistry plays a crucial role in the biological activity of these compounds, with different enantiomers exhibiting varying levels of cytotoxicity .
The mechanism by which this compound exerts its effects appears to involve modulation of cell cycle phases. In particular, treatment with the compound resulted in an increase in the G0/G1 phase population while decreasing the S and G2/M phases in A2780 cells . This suggests that the compound may interfere with cell cycle progression, potentially leading to apoptosis.
Pharmacological Potential
The unique structural characteristics of this compound make it a candidate for further pharmacological exploration. Its potential applications include:
- Cancer Therapy : Given its antiproliferative properties against various cancer cell lines.
- Neuropharmacology : Similar compounds have been investigated for their role as orexin receptor antagonists, which could be beneficial in treating sleep disorders and stress-related syndromes .
Case Studies
In one notable case study involving chiral derivatives of tetrahydroimidazo[1,2-a]pyrazine compounds:
- Study Design : A library of compounds was synthesized and tested for antiproliferative activity across multiple cancer cell lines.
- Findings : Several compounds demonstrated significant cytotoxicity with IC50 values ranging from 5 to 20 µM. The study highlighted the importance of structural modifications in enhancing biological activity .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxylate, and what challenges arise during purification?
- Methodological Answer : A typical route involves borane-THF-mediated reduction of intermediates, such as 8,8-dimethyl-7,8-dihydroimidazo[1,2-a]pyrazin-6(5H)-one, under reflux conditions . Challenges include borane-derived impurities and instability of intermediates on silica gel. To mitigate this, post-reaction quenching with methanol and solvent evaporation is recommended, followed by cautious purification using inert atmospheres or alternative stationary phases (e.g., alumina instead of silica) to prevent decomposition .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- 1H/13C NMR : To confirm hydrogen and carbon environments, such as methyl ester (δ ~3.7–3.9 ppm) and tetrahydroimidazo ring protons (δ ~3.2–4.5 ppm) .
- HRMS : For exact mass verification (e.g., molecular ion [M+H]+ matching C9H11N3O2, theoretical 193.0851) .
- IR Spectroscopy : To identify carbonyl (C=O, ~1700 cm⁻¹) and ester (C-O, ~1250 cm⁻¹) functional groups .
Q. How does the compound’s stability affect storage and handling protocols?
- Methodological Answer : The compound is sensitive to oxygen and silica gel, necessitating storage at 4°C under inert gas (e.g., argon) . Avoid prolonged exposure to polar solvents during purification, as they may accelerate degradation. Use cold, anhydrous conditions for long-term stability .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce impurities in large-scale synthesis?
- Methodological Answer :
- Alternative Reducing Agents : Replace borane-THF with milder agents (e.g., NaBH4 with catalytic LiCl) to minimize side reactions .
- One-Pot Strategies : Adopt multicomponent reactions (e.g., diamine + dialkyl acetylenedicarboxylate + glyoxal) to reduce intermediate isolation steps and improve efficiency .
- In-Line Monitoring : Use LC-MS or TLC to track reaction progress and terminate before byproduct formation .
Q. What strategies are effective for evaluating the compound’s biological activity, such as antimalarial or antibacterial potential?
- Methodological Answer :
- In Vitro Assays : Test against Plasmodium falciparum (antimalarial) or Staphylococcus aureus (antibacterial) strains using dose-response curves (IC50/EC50 determination) .
- Structure-Activity Relationship (SAR) : Synthesize derivatives (e.g., carbohydrazides or trifluoromethyl analogs) to assess the impact of substituents on potency .
- Mechanistic Studies : Use fluorescence-based assays (e.g., heme crystallization inhibition for antimalarials) or target-specific enzyme inhibition (e.g., DPP-4 for diabetes-related applications) .
Q. How can conflicting spectral or biological data be resolved during structural or functional analysis?
- Methodological Answer :
- Data Triangulation : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) and compare with literature data for analogous tetrahydroimidazo derivatives .
- Biological Replicates : Repeat assays under standardized conditions (e.g., fixed pH, temperature) to rule out experimental variability .
- Computational Modeling : Perform DFT calculations to predict NMR chemical shifts or docking studies to rationalize bioactivity discrepancies .
Method Development Questions
Q. What advanced purification techniques are suitable for isolating this compound from complex reaction mixtures?
- Methodological Answer :
- Preparative HPLC : Use C18 columns with acetonitrile/water gradients for high-resolution separation of polar impurities .
- Flash Chromatography : Employ gradient elution (e.g., 5–20% MeOH in DCM) under nitrogen to prevent oxidative degradation .
Q. How can derivatization of the methyl ester group expand the compound’s utility in drug discovery?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
